molecular formula C10H16O2 B2550487 Endo-bicyclo[3.3.1]nonane-3-carboxylic acid CAS No. 19489-16-8

Endo-bicyclo[3.3.1]nonane-3-carboxylic acid

Cat. No.: B2550487
CAS No.: 19489-16-8
M. Wt: 168.236
InChI Key: XJKUZAYHWMSZNC-BRPSZJMVSA-N
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Description

Endo-bicyclo[331]nonane-3-carboxylic acid is a bicyclic compound with the molecular formula C10H16O2 It is characterized by its unique bicyclo[331]nonane framework, which consists of two fused cyclohexane rings

Preparation Methods

Synthetic Routes and Reaction Conditions: Endo-bicyclo[3.3.1]nonane-3-carboxylic acid can be synthesized through several methods. One common approach involves the condensation reaction between an aliphatic or aromatic aldehyde and acetylacetone to obtain bicyclo[3.3.1]nonane moieties . Another method includes the Schmidt rearrangement of 3,7-bicyclo[3.3.1]nonane dicarboxylic acid . The reaction conditions typically involve acidic media and may require specific catalysts to facilitate the rearrangement.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: Endo-bicyclo[3.3.1]nonane-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can participate in palladium-catalyzed amination reactions .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include palladium catalysts for amination reactions and oxidizing agents for oxidation reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, palladium-catalyzed amination reactions can yield aminoquinoline derivatives, which exhibit interesting pharmacological properties .

Mechanism of Action

The mechanism of action of endo-bicyclo[3.3.1]nonane-3-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, in the context of its anticancer activity, the compound may interact with cellular proteins and enzymes involved in cancer cell proliferation and survival .

Comparison with Similar Compounds

Endo-bicyclo[3.3.1]nonane-3-carboxylic acid can be compared with other similar compounds, such as 9-oxa-3,7-dithiabicyclo[3.3.1]nonane and 9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane . These compounds share the bicyclo[3.3.1]nonane framework but differ in their substituents and functional groups. The unique structural features of this compound, such as its carboxylic acid group, contribute to its distinct chemical properties and reactivity.

Conclusion

This compound is a compound of significant interest due to its unique structure and potential applications in various fields of scientific research. Its synthesis, chemical reactivity, and applications in asymmetric catalysis, anticancer research, and materials science make it a valuable compound for further study and development.

Properties

IUPAC Name

(1R,5S)-bicyclo[3.3.1]nonane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c11-10(12)9-5-7-2-1-3-8(4-7)6-9/h7-9H,1-6H2,(H,11,12)/t7-,8+,9?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKUZAYHWMSZNC-JVHMLUBASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1)CC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H](C1)CC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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